3-Bromo-4-iodobenzohydrazide
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Overview
Description
3-Bromo-4-iodobenzohydrazide is an organic compound with the molecular formula C7H6BrIN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and iodine atoms at the 3rd and 4th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodobenzohydrazide typically involves the halogenation of benzohydrazide derivatives. One common method is the sequential bromination and iodination of benzohydrazide. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of suitable catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield various oxidized derivatives .
Scientific Research Applications
3-Bromo-4-iodobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodobenzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
- 3-Bromo-4-chlorobenzohydrazide
- 3-Bromo-4-fluorobenzohydrazide
- 3-Bromo-4-methylbenzohydrazide
Comparison: Compared to these similar compounds, 3-Bromo-4-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity. The combination of these halogens can influence the compound’s electronic properties and its interactions with other molecules .
Properties
Molecular Formula |
C7H6BrIN2O |
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Molecular Weight |
340.94 g/mol |
IUPAC Name |
3-bromo-4-iodobenzohydrazide |
InChI |
InChI=1S/C7H6BrIN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) |
InChI Key |
WZJBJEVKRLECJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Br)I |
Origin of Product |
United States |
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